Product packaging for Streptophenazine A(Cat. No.:)

Streptophenazine A

Cat. No.: B1263942
M. Wt: 424.5 g/mol
InChI Key: YNVFQWRFLIXGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Streptophenazine A is a phenazine-based natural product isolated from Streptomyces bacteria, recognized for its significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major global health threat . Bioactivity assays demonstrate that this compound exhibits potent anti-MRSA properties, with a reported minimum inhibitory concentration (MIC) of 37.74 µM against MRSA ATCC 43300 . This compound belongs to the streptophenazine family, characterized by a 1,6-disubstituted phenazine core skeleton with variable alkyl side chains that contribute to its bioactivity and diversity . Research indicates that these compounds are biosynthesized by a hybrid gene cluster that unites phenazine, polyketide, and nonribosomal peptide biochemistry . This compound and its analogs represent valuable chemical tools for researchers exploring new modes of action against drug-resistant bacterial pathogens and investigating the biosynthesis of complex bacterial natural products . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O5 B1263942 Streptophenazine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 6-(3-hydroxy-1-methoxy-7-methyl-1-oxooctan-2-yl)phenazine-1-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-14(2)8-5-13-19(27)20(24(29)31-4)15-9-6-11-17-21(15)25-18-12-7-10-16(22(18)26-17)23(28)30-3/h6-7,9-12,14,19-20,27H,5,8,13H2,1-4H3

InChI Key

YNVFQWRFLIXGIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)C(=O)OC)O

Synonyms

streptophenazine A

Origin of Product

United States

Biosynthesis and Genetic Basis of Streptophenazine a

Identification and Characterization of the Streptophenazine Biosynthetic Gene Cluster (spz BGC)

The journey to understand Streptophenazine A biosynthesis began with the identification of its corresponding biosynthetic gene cluster (BGC). This was achieved through advanced genomic and bioinformatic techniques, which unveiled a unique genetic architecture responsible for its synthesis.

The discovery of the streptophenazine (spz) biosynthetic gene cluster originated from the genome sequencing of the marine actinomycete Streptomyces sp. CNB-091. nih.govucsd.edu Initial bioinformatic analysis of this strain's 8.2-Mb draft genome revealed an impressive 41 distinct BGCs, indicating a vast, largely untapped potential for producing diverse secondary metabolites. nih.govucsd.edu However, a significant challenge in natural product discovery is that the majority of BGCs identified through genome mining are often "silent" or not expressed under standard laboratory cultivation conditions. nih.govresearchgate.netnih.gov

The spz cluster in Streptomyces sp. CNB-091 was initially identified as one of these cryptic BGCs. nih.govucsd.edu Tools such as the Antibiotics and Secondary Metabolite Analysis Shell (antiSMASH) are widely used to predict the presence and type of BGCs within a genome. researchgate.netbio-conferences.org Such analyses flagged the spz locus as a putative phenazine-type BGC. nih.govucsd.edu The presence of pigmented metabolites like phenazines provides a visual cue that can aid in tracking their production once the silent cluster is activated. nih.gov The activation of the cryptic spz BGC was later achieved through genetic engineering, specifically by introducing strong, constitutive promoters to drive the expression of the biosynthetic genes in a heterologous host, Streptomyces coelicolor M1146. nih.govfrontiersin.org This refactoring effort successfully unlocked the biosynthetic potential of the cluster, leading to the production of streptophenazines. nih.govucsd.edu

A remarkable feature of the spz BGC is its hybrid nature, which integrates three distinct biosynthetic systems: phenazine (B1670421) synthesis, polyketide synthase (PKS), and nonribosomal peptide synthetase (NRPS). nih.govucsd.edu The cluster's gene arrangement showcases this convergence of biochemical pathways. ucsd.edu

The core phenazine biosynthetic genes are responsible for assembling the fundamental tricyclic phenazine scaffold. The presence of Type I PKS genes within the cluster accounts for the biosynthesis of the characteristic alkyl side chains found attached to the phenazine core in streptophenazines. nih.govsemanticscholar.org This is a known feature in the biosynthesis of other 1,6-disubstituted phenazines. semanticscholar.org

More surprisingly, the bioinformatic analysis revealed the presence of NRPS-related genes. nih.govucsd.edu At the time of its discovery, no known streptophenazine structures had incorporated amino acids, which is the hallmark of NRPS biochemistry. nih.govucsd.edu This led to the speculation that the spz BGC might produce novel streptophenazine analogues with previously unseen chemical scaffolds. nih.govucsd.edu Subsequent expression and analysis confirmed this, revealing the production of streptophenazines featuring an unprecedented N-formylglycine moiety, a direct result of the integrated NRPS machinery. nih.govucsd.edu This discovery united these three distinct biochemical pathways within a single biosynthetic assembly line. nih.gov

Comparative genomics provides a powerful tool for understanding the evolution and diversity of BGCs across different bacterial strains. bio-conferences.orgnih.gov By comparing the spz BGC from Streptomyces sp. CNB-091 with clusters in other Streptomyces species, researchers can identify conserved and variable genes, shedding light on the generation of structural diversity.

A similar BGC, designated spn, was identified in the marine-derived strain Streptomyces globisporus SCSIO LCY30, which produces streptophenazines O and M. semanticscholar.org A comparison between the spz cluster from CNB-091 and the spn cluster from SCSIO LCY30 reveals significant synteny and conservation of the core biosynthetic genes, particularly those involved in phenazine scaffold formation and polyketide extension. semanticscholar.org

Table 1: Comparative Analysis of Streptophenazine BGCs

Gene Cluster Source Organism Key Features Reference
spz BGC Streptomyces sp. CNB-091 Hybrid Phenazine-PKS-NRPS cluster; Contains atypical discrete adenylation enzyme for N-formylglycine incorporation. nih.govucsd.edu

| spn BGC | Streptomyces globisporus SCSIO LCY30 | Hybrid Phenazine-T1PKS-T2PKS cluster; Proposed to synthesize streptophenazines O and M. | semanticscholar.org |

The analysis of such related clusters across different strains helps to trace the evolutionary relationships of BGCs and identify key genetic determinants responsible for the production of specific congeners within the streptophenazine family. bio-conferences.org

Enzymatic Mechanisms and Pathway Intermediates in this compound Biosynthesis

The synthesis of this compound is a multi-step enzymatic process. Key enzymes catalyze the formation of the core structure and the subsequent addition of unique chemical moieties, leading to the final complex molecule.

The biosynthesis of the core phenazine structure is a well-conserved pathway that begins with a precursor from the shikimate pathway, chorismic acid. mdpi.com The pathway involves a set of core phenazine genes, such as phzE, which is often used as a genetic marker for identifying phenazine-producing bacteria. mdpi.comd-nb.info

The key steps and enzymes involved are:

The enzyme PhzE, an isochorismate synthase, catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). mdpi.com

Subsequent enzymatic steps, including those catalyzed by PhzD and PhzC, convert ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). mdpi.com

The phenazine core is then formed through the condensation of two molecules of a DHHA-derived intermediate. mdpi.com

In the context of streptophenazines, this process leads to the formation of phenazine-1,6-dicarboxylic acid (PDC), which serves as the key starting unit for further modification. semanticscholar.org The biosynthesis is then divided, with one part being the synthesis of this core phenazine skeleton by genes analogous to spn16-21 in the spn cluster, and the other being the PKS-mediated extension of the alkyl chain at the C-6 position. semanticscholar.org

A groundbreaking finding from the study of the spz BGC was the mechanism for incorporating an N-formylglycine unit into some streptophenazine derivatives. nih.govucsd.edu This modification is catalyzed by an atypical, discrete adenylation (A) enzyme. nih.govucsd.edunih.gov

Adenylate-forming enzymes are crucial in activating carboxylic acids, including amino acids, for their incorporation into natural products by NRPS systems. rsc.orgnih.govresearchgate.net Typically, A-domains are integrated within large, modular NRPS enzymes. However, the enzyme in the spz cluster is a standalone or "discrete" protein. This discrete A-enzyme is responsible for recognizing and activating the N-formylglycine precursor and represents a phylogenetically distinct class of adenylation proteins. nih.govucsd.edu The heterologous expression and subsequent chemical analysis of the resulting products confirmed that this enzyme is required to introduce the novel formylglycine moiety. nih.govucsd.edu This discovery highlights a novel enzymatic strategy for expanding the chemical diversity of natural products. nih.gov

Table 2: Key Enzymes in Streptophenazine Biosynthesis

Enzyme/System Function Pathway Reference
PhzE Isochorismate synthase Phenazine Core Synthesis mdpi.com
PhzD/PhzC Intermediate conversion Phenazine Core Synthesis mdpi.com
Type I PKS Biosynthesis of alkyl side chain Polyketide Extension nih.govsemanticscholar.org

| Discrete A-enzyme | Activation and incorporation of N-formylglycine | NRPS-mediated Moiety Incorporation | nih.govucsd.edu |

Polyketide Synthase (PKS) Contributions to Alkyl Chain Elongation

The characteristic alkyl side chain at the C-6 position of the this compound core is synthesized by a Type I Polyketide Synthase (PKS). semanticscholar.orgacs.org In the BGC from Streptomyces sp. CNB-091, the genes spz4 through spz12 are proposed to encode the PKS machinery responsible for this elongation. ucsd.edunih.gov Similarly, in the BGC of Streptomyces globisporus SCSIO LCY30, the homologous genes spn4-11 are responsible for the synthesis of the alkyl chain. semanticscholar.org

The biosynthetic process is initiated with phenazine-1,6-dicarboxylic acid (PDC), a key intermediate in the phenazine pathway, which serves as the starter unit for the PKS extension cycle. semanticscholar.org The PKS enzymes then catalyze the iterative addition of extender units, likely derived from fatty acid biosynthesis, to elongate the polyketide chain that ultimately forms the aliphatic tail of this compound. semanticscholar.org The presence of these PKS genes within the cluster is a rational explanation for the installation of the C-6 alkyl chains that define the streptophenazine family. ucsd.edunih.gov

Potential Nonribosomal Peptide Synthetase (NRPS) Interplay in Structural Assembly

Analysis of the streptophenazine (spz) BGC in Streptomyces sp. CNB-091 revealed the presence of a gene, spz15, which encodes a discrete adenylation (A) domain, an enzymatic function characteristic of Nonribosomal Peptide Synthetase (NRPS) machinery. ucsd.edunih.gov This was initially perplexing, as no previously identified streptophenazine structures, including this compound, contained amino acid moieties. ucsd.edu

Subsequent research demonstrated that this NRPS component is not involved in the biosynthesis of this compound itself. Instead, the spz15 gene is required to introduce a rare N-formylglycine moiety onto the phenazine scaffold, leading to the production of different, more complex analogs such as streptophenazines P, Q, and R. ucsd.eduresearchgate.net Therefore, the interplay of the NRPS system in the structural assembly is one of diversification; the same core BGC can produce varied chemical scaffolds by engaging or bypassing the NRPS module. ucsd.edu For this compound, the assembly relies on the phenazine and PKS machinery, while the NRPS function remains latent or is utilized for the biosynthesis of other members of the streptophenazine family. ucsd.edunih.gov

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated, and its BGC is often found to be silent or "cryptic" under standard laboratory culture conditions. ucsd.edufrontiersin.orgmdpi.com Activating the expression of this pathway requires targeted strategies that manipulate its complex regulatory network. frontiersin.org

Genetic Manipulation of Pathway-Specific Regulatory Genes (e.g., TetR, LysR, LuxR Homologs)

The streptophenazine BGC contains several putative pathway-specific regulatory genes that control its expression. ucsd.edu In the spz cluster from Streptomyces sp. CNB-091, three such genes have been identified:

spz28 : Encodes a TetR family transcriptional regulator, which is typically a repressor. ucsd.edu

spz3 : Encodes a LysR-type transcriptional regulator, also commonly acting as a repressor. ucsd.edu

spz24 : Encodes a LuxR family regulator, which is predicted to function as an activator of phenazine biosynthesis. ucsd.edu

Manipulating these pathway-specific regulatory genes, such as by overexpressing an activator or inactivating a repressor, is a recognized strategy to enhance or induce the production of secondary metabolites. ucsd.edufrontiersin.org The presence of these multiple, distinct regulators highlights the complex control governing streptophenazine biosynthesis. Further illustrating this complexity, the streptophenazine BGC in Streptomyces sp. ID63040 contains a different regulatory gene, a homolog of JadR1, which is an activator from the OmpR family. biorxiv.org

Transcriptional Activation Strategies for Cryptic BGCs

A significant challenge in studying this compound is that its BGC is often transcriptionally silent when removed from its native producer. frontiersin.org When the spz gene cluster from Streptomyces sp. CNB-091 was cloned and transferred into the heterologous host Streptomyces coelicolor M1146, it remained unexpressed. ucsd.edu

To overcome this, a synthetic biology approach known as "refactoring" was successfully employed. ucsd.edubio-conferences.org This strategy bypasses the native, inactive regulatory control by inserting strong, constitutive promoters directly into the BGC. frontiersin.org In the case of the spz cluster, multiple promoter cassettes were inserted at key locations to drive the transcription of the biosynthetic genes. ucsd.edufrontiersin.org For instance, one promoter was placed to control the PKS genes (spz4–12), while others were used to activate the phenazine core biosynthesis genes. ucsd.edunih.gov Reverse transcription PCR (RT-PCR) analysis confirmed that this refactoring strategy successfully activated the transcription of all genes within the previously silent cluster, leading to the production of streptophenazines. ucsd.edunih.gov

Metabolite Elicitation and Environmental Modulation of Biosynthetic Pathway Expression

The production of this compound can be induced or enhanced by altering the chemical environment of the producing organism, a strategy known as the "one strain many compounds" (OSMAC) approach. semanticscholar.orgmdpi.commdpi.com This method uses chemical elicitors, often at sub-inhibitory concentrations (SICs), to trigger stress responses that can activate otherwise silent biosynthetic pathways. mdpi.com

In a marine Streptomyces spp., the addition of SICs of the antibiotics tetracycline (B611298) or bacitracin was shown to enhance the production of streptophenazines A, B, C, and D. researchgate.netmdpi.com Specifically, titers of this compound were elevated by 2.2-fold when the culture was treated with 0.1 μg/mL of either elicitor. mdpi.comresearchgate.net While both antibiotics enhanced the production of this compound, they had differential effects on other analogs; tetracycline also induced the production of streptophenazines F and G, whereas bacitracin primarily elicited streptophenazine H. researchgate.netmdpi.commdpi.com This demonstrates that the expression of the streptophenazine biosynthetic pathway is sensitive to external chemical cues, providing a powerful method to modulate and increase the yield of specific compounds. mdpi.com

Structural Elucidation Methodologies for Streptophenazine a and Analogues

Isolation and Purification Techniques for Streptophenazines

The journey from a microbial culture to a pure sample of Streptophenazine A is a multi-step process involving careful extraction and chromatographic separation.

Streptophenazines are secondary metabolites produced by certain strains of Streptomyces bacteria, often isolated from marine environments like sponges. mdpi.comresearchgate.net The initial step in obtaining these compounds involves culturing the bacteria in a suitable growth medium. biorxiv.org Following fermentation, the culture broth, which contains the desired metabolites, is subjected to extraction.

A common method involves solvent extraction using ethyl acetate (B1210297) (EtOAc). mdpi.comucsd.edu The culture supernatant and microbial cells are treated with the solvent, which selectively dissolves the streptophenazines and other organic molecules. The organic layer is then separated and concentrated under reduced pressure to yield a crude extract. mdpi.com For larger scale productions, an adsorbent resin like Amberlite XAD16 can be used to capture the small molecules from the culture supernatant, which are then washed out with methanol. mdpi.com In some protocols, the mycelial cake (the mass of bacterial cells) is extracted with ethanol (B145695) after filtration of the culture broth. biorxiv.orgacs.org

The crude extract obtained from the initial extraction is a complex mixture containing numerous compounds. Therefore, a series of chromatographic techniques are employed to isolate and purify the individual streptophenazines.

Flash Chromatography: The crude extract is often first subjected to flash chromatography. ucsd.edu This technique uses a column packed with a solid stationary phase, such as C18-functionalized silica (B1680970) gel, and a liquid mobile phase. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for a preliminary separation. ucsd.edu

High-Performance Liquid Chromatography (HPLC): For final purification, High-Performance Liquid Chromatography (HPLC) is indispensable. mdpi.comucsd.edu Preparative and semi-preparative reversed-phase HPLC are commonly used. ucsd.edu In this technique, the partially purified fractions from flash chromatography are injected into a column containing a nonpolar stationary phase (like C18). A polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. mdpi.com The different streptophenazines and remaining impurities are separated based on their hydrophobicity, allowing for the collection of pure compounds. mdpi.comucsd.edu The characteristic UV-Vis absorption maxima of phenazines at approximately 252 nm and 366 nm are often used to detect and identify these compounds during the chromatographic process. ucsd.eduacs.orgnih.gov

Advanced Spectroscopic and Spectrometric Characterization

Once a pure sample is obtained, a combination of spectroscopic and spectrometric methods is used to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. mdpi.comacs.org A suite of NMR experiments provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C): One-dimensional NMR provides fundamental information. ¹H NMR spectra reveal the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectra show the different types of carbon atoms present in the molecule. mdpi.comemerypharma.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish spin systems within the molecule. mdpi.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. mdpi.comemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different spin systems and for positioning substituents on the phenazine (B1670421) core and the alkyl side chain. mdpi.comemerypharma.com

Through careful analysis of these NMR spectra, the planar structure of this compound and its analogues can be pieced together. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS), particularly with an Electrospray Ionization (ESI) source (HRESI-MS), is used to determine the exact molecular weight of the compound with high accuracy. mdpi.com This precise mass measurement allows for the calculation of the elemental formula, providing the exact number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. mdpi.comacs.org For instance, the molecular formula of this compound has been established as C₂₄H₂₈N₂O₅. nih.gov Furthermore, fragmentation analysis within the mass spectrometer can provide additional structural information by showing how the molecule breaks apart. acs.org

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Determining the absolute configuration of these stereocenters is crucial. Circular Dichroism (CD) spectroscopy is a key technique for this purpose. ucsd.educhiralabsxl.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The proximity of a chiral center to a chromophore, such as the phenazine ring system in streptophenazines, results in a characteristic CD signal, often referred to as a Cotton effect. ucsd.edunih.gov

By comparing the experimental CD spectrum of an isolated streptophenazine with that of a known, structurally similar compound whose absolute stereochemistry has been determined (for example, through total synthesis or X-ray crystallography), the absolute configuration of the new compound can be assigned. ucsd.educhiralabsxl.commdpi.com For instance, a strong negative Cotton effect observed around 251 nm in the CD spectrum of streptophenazines is indicative of an S configuration at the C-1' stereocenter. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique in the structural elucidation of phenazine-containing compounds such as this compound. This method is particularly effective for identifying and characterizing chromophores, which are the parts of a molecule responsible for absorbing light in the UV-Vis spectrum. The phenazine core of this compound acts as a distinct chromophore, and its UV-Vis absorption spectrum provides characteristic data that aids in its identification.

The UV-Vis spectrum of this compound and its analogues typically displays two major absorption bands. ethz.ch One intense band is observed in the ultraviolet region around 252 nm, and another significant band appears in the visible region at approximately 366 nm. upi.edu These absorption maxima are indicative of the π → π* electronic transitions within the conjugated system of the phenazine ring. The extended conjugation of the aromatic system in the phenazine nucleus lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at these longer wavelengths. utoronto.calibretexts.org

The presence of various substituents on the phenazine core can lead to shifts in the absorption maxima, a phenomenon that provides further structural clues. Auxochromes, or substituents that can extend the conjugation of the chromophore, may cause a bathochromic shift (a shift to longer wavelengths). matanginicollege.ac.in Conversely, alterations that disrupt the planarity or electronic nature of the conjugated system can result in a hypsochromic shift (a shift to shorter wavelengths). By analyzing the precise wavelengths and intensities of these absorption bands, researchers can gain initial insights into the nature of the chromophoric system present in a newly isolated streptophenazine analogue.

Table 1: Characteristic UV-Vis Absorption Maxima for this compound

Chromophore System Absorption Maximum (λmax) Electronic Transition
Phenazine Core ~252 nm π → π*
Phenazine Core ~366 nm π → π*

Stereochemical Investigations and Structural Revisions

The initial elucidation of a natural product's structure is often a complex puzzle, and revisions are not uncommon as more sophisticated analytical and synthetic data become available. The case of the streptophenazines is a clear example of this scientific process, where initial hypotheses about their structure were later refined.

Comprehensive Determination of Absolute Configuration

The initial isolation and spectroscopic analysis of this compound identified its planar structure and the connectivity of its side chain, but the absolute stereochemistry of the chiral centers in the side chain remained undetermined. frontiersin.org The definitive assignment of the absolute configuration of this compound was achieved through asymmetric total synthesis. frontiersin.orgcas.cz

Through a meticulously planned synthetic route, researchers were able to produce a specific stereoisomer of the revised streptophenazine structure. frontiersin.org The synthesis of (-)-Streptophenazine A and the comparison of its optical rotation and NMR data with those of the naturally occurring compound confirmed the absolute configuration to be 1'S, 2'R. frontiersin.orgcas.cz This was a critical step in fully characterizing the molecule, as the biological activity of chiral molecules is often highly dependent on their specific three-dimensional arrangement. The determination of the absolute configuration for other analogues, such as Streptophenazine G, has also been accomplished through similar synthetic strategies and by comparing their circular dichroism (CD) spectra to that of this compound. ethz.chnih.gov

Re-evaluation and Revision of Previously Reported Streptophenazine Structures

The journey to the correct structure of this compound is a compelling example of the self-correcting nature of science. The originally proposed structure for this compound was challenged when a total synthesis of both possible diastereomers of this proposed structure was completed. frontiersin.orgcas.cz The synthetic compounds, however, showed different NMR spectral data compared to the natural product. frontiersin.org

This discrepancy prompted a re-examination of the NMR data for the natural this compound. frontiersin.orgcas.cz This re-evaluation, coupled with a concise total synthesis of an alternative isomeric structure, led to the revision of the structure of this compound. frontiersin.orgcas.cz The revised structure was confirmed to be the correct one, as its synthetic counterpart matched the spectroscopic data of the natural isolate. frontiersin.orgcas.cz This structural revision was not limited to this compound; the structures of other analogues, including Streptophenazines C, D, F, and H, have also been re-evaluated and revised based on these findings. upi.edunih.gov This critical work underscores the power of total synthesis as a tool for verifying and, when necessary, correcting proposed structures of complex natural products. bohrium.com

Biological Activities and Mechanistic Research of Streptophenazine a and Derivatives Non Clinical Focus

Spectrum of Preclinical Biological Activities

Antimicrobial Activity Studies

Streptophenazines have demonstrated notable activity against various bacterial pathogens, with a particular emphasis on Gram-positive bacteria. researchgate.net The antimicrobial efficacy can vary significantly between different streptophenazine analogues.

Streptophenazine A and its related compounds have shown inhibitory effects against several Gram-positive bacteria. For instance, streptophenazines A-H are known to be active against Bacillus subtilis and Staphylococcus lentus. mdpi.comnih.gov In a study, streptophenazines G and K displayed moderate antibacterial activity against Staphylococcus epidermidis and Bacillus subtilis. nih.gov Another study reported that streptophenazines A, B, G, and F showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 37.74 to 146.12 µM. researchgate.netnih.gov The novel derivative, streptophenazine T, also exhibited anti-MRSA activity with a MIC of 150.23 µM. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Streptophenazines against Gram-Positive Bacteria

Compound Bacterium Activity (IC50/MIC) Reference
This compound Bacillus subtilis Active (details not specified) mdpi.comnih.gov
This compound MRSA 37.74 - 146.12 µM (MIC) researchgate.netnih.gov
Streptophenazine B MRSA 37.74 - 146.12 µM (MIC) researchgate.netnih.gov
Streptophenazine F MRSA 37.74 - 146.12 µM (MIC) researchgate.netnih.gov
Streptophenazine G Bacillus subtilis 21.6 µM (IC50) mdpi.com
Streptophenazine G Staphylococcus epidermidis 14.5 µM (IC50) mdpi.com
Streptophenazine G MRSA 37.74 - 146.12 µM (MIC) researchgate.netnih.gov
Streptophenazine K Bacillus subtilis 8.2 µM (IC50) mdpi.com
Streptophenazine K Staphylococcus epidermidis 8.4 µM (IC50) mdpi.com
Streptophenazine T MRSA 150.23 µM (MIC) researchgate.netnih.gov

The available research primarily focuses on the activity of streptophenazines against Gram-positive bacteria. While phenazine (B1670421) compounds, in general, are produced by both Gram-positive and Gram-negative organisms, specific data on the efficacy of this compound and its direct derivatives against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa is limited in the provided search results. nih.govijcmas.com Some studies on other phenazine derivatives have shown activity against Gram-negative bacteria, suggesting a potential area for future investigation for the streptophenazine class. frontiersin.org

Antitumor Activity in Preclinical Models

Phenazine derivatives, the broader class to which streptophenazines belong, are recognized for their potential antitumor properties. ontosight.aiontosight.aiontosight.ai Some have demonstrated cytotoxic effects against various cancer cell lines. researchgate.net For example, the phenazine derivative NC-190 showed antitumor activity against the HL-60 human leukemia cell line. researchgate.net While the general class of phenazines exhibits antitumor potential, specific preclinical data focusing solely on this compound's antitumor activity is not extensively detailed in the search results. However, some streptophenazine derivatives have been evaluated for cytotoxicity. For instance, new streptophenazines produced through cocultivation were tested against cancerous (MCF7 and MDA-MB-231) and non-cancerous (WI-38) cells but did not show significant activity. researchgate.net Conversely, angucycline compounds, which were identified alongside streptophenazines in one study, exhibited potent antitumor activities. researchgate.net

Enzyme Inhibitory Properties (e.g., Phosphodiesterase 4B)

Several streptophenazine derivatives have been identified as inhibitors of Phosphodiesterase 4B (PDE4B). mdpi.com PDE4B is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cellular signal transduction, particularly in inflammatory processes. patsnap.comfrontiersin.org By inhibiting PDE4B, these compounds increase intracellular cAMP levels, which can lead to anti-inflammatory effects. patsnap.com Streptophenazines G, I, J, and K have all demonstrated inhibitory activity against PDE 4B. mdpi.comnih.govrsc.org This dual antibacterial and anti-inflammatory potential makes them interesting candidates for further research. researchgate.net

Table 2: PDE4B Inhibitory Activity of Selected Streptophenazines

Compound Activity (IC50) Reference
Streptophenazine G Moderate activity mdpi.comnih.gov
Streptophenazine I 2.0 ± 0.9 µM preprints.org
Streptophenazine J Moderate activity rsc.org
Streptophenazine K 12.2 ± 2.0 µM preprints.org

Bioactivity Profiles of Specific Structural Analogues (e.g., N-formylglycine, N-acetyl-cysteinylated Streptophenazines)

The modification of the streptophenazine core structure can lead to analogues with unique bioactivity profiles.

N -formylglycine Streptophenazines : The heterologous expression of a refactored streptophenazine biosynthetic gene cluster led to the production of novel analogues containing an N-formylglycine moiety. nih.govucsd.edu One such analogue, streptophenazine Q, demonstrated effective antibiotic activity against MRSA and disease-causing group A Streptococcus. nih.gov This highlights how biosynthetic engineering can generate derivatives with enhanced or distinct biological activities. bio-conferences.orgresearchgate.net

N -acetyl-cysteinylated Streptophenazines : Two N-acetyl-cysteinylated streptophenazines were discovered from a soil-derived Streptomyces species. nih.gov These compounds exhibited broad-spectrum antibacterial activity with low cytotoxicity. nih.govacs.org The attachment of the N-acetyl-cysteine moiety is thought to occur through cellular functions, representing a natural diversification of the streptophenazine scaffold. nih.govacs.org

Molecular and Cellular Mechanisms of Action

The biological activities of this compound and its derivatives are rooted in a complex interplay of molecular and cellular interactions. Research into these mechanisms, while not fully exhaustive, has highlighted several key aspects of their function, primarily focusing on their redox capabilities and the cellular responses they elicit.

Role of Redox Properties in Biological Function

The biological activity of the streptophenazine family, like other phenazines, is intrinsically linked to the redox-active nature of its core dibenzopyrazine structure. researchgate.net This scaffold allows the molecule to participate in electron transfer reactions, which is fundamental to its antimicrobial effects. researchgate.netnih.gov The phenazine core can be reduced by cellular reductants, such as NADH, and subsequently reoxidized by molecular oxygen. This cycling process leads to the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide. researchgate.net The resulting intracellular oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This ability to generate ROS is considered a primary mechanism for the broad-spectrum antibiotic activity observed in many phenazines. researchgate.net

Furthermore, phenazines can modulate the intracellular redox state of bacteria. For instance, related phenazines have been shown to balance the NADH/NAD+ ratio within bacterial cells, particularly under oxygen-deprived conditions, which is crucial for survival. rroij.comescholarship.org This property not only contributes to their antibiotic effect but also allows them to function as respiratory pigments or signaling molecules in the producing organisms. researchgate.net The specific redox potential of each streptophenazine derivative, influenced by its unique substitutions, likely fine-tunes its biological function and activity spectrum.

Investigation of Potential Interference with Microbial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. nih.govscielo.br Molecules that disrupt these signaling pathways, known as quorum sensing inhibitors (QSIs), are of significant interest. nih.gov

The phenazine class of compounds, in general, is known to include molecules that act as signals in microbial communities. researchgate.netnih.govacs.org However, specific investigations into the role of this compound as an inhibitor or interferent in microbial quorum sensing pathways are not extensively detailed in current scientific literature. While the structural similarity to other known signaling molecules suggests a potential for such activity, dedicated studies to confirm or deny the ability of this compound to interfere with specific QS systems (e.g., those based on acyl-homoserine lactones in Gram-negative bacteria or autoinducing peptides in Gram-positive bacteria) are needed to fully understand its ecological role and therapeutic potential in this context. nih.gov

Identification of Intracellular and Extracellular Biological Targets

The primary mechanism of action for many phenazines involves the non-specific damage caused by the generation of ROS, making it difficult to pinpoint a single specific molecular target. However, some general targets have been identified for the broader phenazine class. Certain phenazine antibiotics have been shown to intercalate with DNA, a mechanism that can disrupt replication and transcription. researchgate.netacs.org

For this compound specifically, while it exhibits broad-spectrum antibacterial activity, its precise intracellular and extracellular binding partners have not been fully elucidated. nih.govacs.org The production of streptophenazines can be influenced by external factors; for example, the protein synthesis inhibitor tetracycline (B611298) induces the production of this compound/B, while the cell wall disruptor bacitracin reduces their production. oup.com This suggests that the cellular machinery responsible for its biosynthesis is integrated with stress response pathways, but it does not identify the direct molecular targets of this compound in other organisms. The molecule's activity is likely the cumulative result of oxidative damage to a multitude of cellular components rather than interaction with a single, high-affinity receptor.

Induction of Cellular Responses (e.g., SOS Response)

The SOS response is a global response to DNA damage in bacteria, controlled by the LexA and RecA proteins, which leads to the transcriptional activation of numerous genes involved in DNA repair. oup.comnih.gov Some antibiotics exert their bactericidal effects by causing DNA damage that triggers this pathway. oup.com

There is evidence that the regulation of secondary metabolite production in Streptomyces can be linked to the SOS response. oup.comoup.com Studies have shown that DNA damaging agents can induce the biosynthesis of natural products, and that genes for secondary metabolism can be part of the SOS regulon in some Streptomyces species. oup.com However, there is no direct evidence to suggest that the mechanism of action of this compound is to induce an SOS response in target bacteria. Instead, research indicates a more complex regulatory relationship. For instance, treating the producing Streptomyces strain with different stressors can alter the profile of streptophenazines produced, suggesting that their biosynthesis is under the control of cellular stress responses, which may or may not include the SOS system. oup.com The different induction profiles of various streptophenazines in response to distinct agents like pyronaridine (B1678541) and actinomycin (B1170597) D suggest specific mechanisms of induction beyond a simple activation of the SOS-response. nih.gov

Structure-Activity Relationship (SAR) Studies (Non-Clinical)

Understanding the relationship between the chemical structure of streptophenazines and their biological activity is crucial for the development of new and more potent antibiotic agents. Preliminary studies have focused on how modifications to the core structure, particularly the C-6 alkyl chain, affect their antimicrobial properties.

Impact of Alkyl Chain Modifications on Biological Activity

The streptophenazines are a family of related compounds that primarily differ in the structure of the long alkyl chain attached at the C-6 position of the phenazine core. mdpi.comnih.gov These variations, which include changes in chain length, branching, and the presence of functional groups like hydroxyls or ketones, have a significant impact on biological activity. nih.govucsd.edu

For example, studies comparing various streptophenazines have revealed differences in their potency against methicillin-resistant Staphylococcus aureus (MRSA). (-)-Streptophenazine B showed moderate activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 4.2 μg/mL. researchgate.netmdpi.com A comparative metabolomics study provided MIC values for a range of streptophenazines against MRSA, allowing for a direct comparison of their activities. researchgate.net The data clearly indicates that subtle changes in the alkyl side chain, such as the difference between a ketone (Streptophenazine G) and a hydroxyl group (Streptophenazine B) at the C-2' position, can alter the antibacterial potency. The discovery of new analogues, such as Streptophenazine T with a dihydroxyalkyl chain, continues to expand the understanding of these structure-activity relationships. researchgate.net

The following interactive table summarizes the structures of several streptophenazines and their reported anti-MRSA activity.

CompoundR Group StructureAnti-MRSA MIC (µM) researchgate.net
This compound 146.12
Streptophenazine B 73.65
Streptophenazine F 37.74
Streptophenazine G 75.56
Streptophenazine T 150.23

Note: Visual representations of R groups are illustrative. The MIC values are sourced from a single study for comparative purposes.

Correlation between Phenazine Core Substitutions and Bioactivity

The biological activity of streptophenazines is intrinsically linked to the substitution pattern on their core phenazine structure. mdpi.comd-nb.info The phenazine nucleus, a tricyclic system of two benzene (B151609) rings linked by two nitrogen atoms, provides a versatile scaffold for chemical modifications that can significantly modulate biological effects. mdpi.comd-nb.infoontosight.ai Research has demonstrated that even minor alterations to the substituents on the phenazine core can lead to substantial changes in bioactivity, highlighting a clear structure-activity relationship (SAR). mdpi.comd-nb.info

The primary points of variation in naturally occurring streptophenazines are typically at the C-1 position of the phenazine ring and within the alkyl side chain attached at C-6. mdpi.comd-nb.info For instance, the presence of a carbomethoxyl group versus a carboxyl function at the C-1 position distinguishes certain streptophenazines from one another and influences their biological profiles. mdpi.com

Furthermore, the introduction of different functional groups onto the phenazine core has been a strategy to enhance bioactivity. A notable example is the development of halogenated phenazine derivatives. Studies have shown that the introduction of halogen atoms at specific positions on the phenazine ring can augment antibacterial efficacy and the ability to eradicate biofilms formed by pathogenic bacteria. semanticscholar.org

Modifications involving the attachment of amino acid moieties also significantly impact bioactivity. The discovery of N-acetyl-cysteinylated streptophenazines, where an N-acetyl-cysteine group is linked via a thioether bond to the C-1' position of the alkyl side chain, has revealed derivatives with broad-spectrum antibacterial activity and low cytotoxicity. acs.org Similarly, streptophenazines featuring an N-formylglycine attachment have demonstrated superior antibiotic activity compared to other analogs, indicating that this particular substitution is beneficial for enhancing biological efficacy. nih.gov

The table below summarizes the antibacterial activity of various streptophenazine derivatives, illustrating the impact of different substitutions.

CompoundSubstitution HighlightsReported Antibacterial Activity (MIC)Target Organism(s)
This compound Standard alkyl side chain37.74-146.12 µMMethicillin-resistant Staphylococcus aureus (MRSA)
Streptophenazine B Standard alkyl side chain4.2 µg/mL (approx. 9.8 µM) tandfonline.com; 37.74-146.12 µM researchgate.netMRSA tandfonline.comresearchgate.net
Streptophenazine F Standard alkyl side chain37.74-146.12 µMMRSA researchgate.net
Streptophenazine G Standard alkyl side chain37.74-146.12 µM researchgate.net; IC50 14.5 µM mdpi.comMRSA researchgate.net, Staphylococcus epidermidis mdpi.com
Streptophenazine K Standard alkyl side chainIC50 8.4 µMStaphylococcus epidermidis mdpi.com
Streptophenazine T Dihydroxyalkyl chain150.23 µMMRSA researchgate.net
N-formylglycine-containing Streptophenazines N-formylglycine moietyActiveMRSA and Gram-negative pathogens nih.gov
N-Acetyl-Cysteinylated Streptophenazines N-acetyl-cysteine moietyActiveBroad-spectrum antibacterial activity acs.org

This table is for informational purposes and is generated from published research data. MIC (Minimum Inhibitory Concentration) and IC50 (half-maximal inhibitory concentration) values are measures of potency.

Influence of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within the streptophenazine molecule plays a critical role in its biological efficacy. The asymmetric synthesis of streptophenazines, particularly (-)-streptophenazine A and (-)-streptophenazine G, was a pivotal achievement that not only corrected their initially proposed structures but also unequivocally established their absolute configurations. mdpi.comsemanticscholar.org This precise stereochemical knowledge is fundamental to understanding their interaction with biological targets.

The stereocenter at the C-1' position of the alkyl side chain, being directly adjacent to the phenazine chromophore, exerts a significant influence on the molecule's chiroptical properties. acs.orgnih.gov Circular dichroism (CD) spectroscopy has been a key tool in this regard. A strong negative Cotton effect observed around 251-260 nm in the CD spectrum is a characteristic signature that confirms an S configuration at the C-1' stereocenter. acs.orgnih.govucsd.edu This feature is consistent across various reported streptophenazines, suggesting that this specific spatial arrangement is a common structural motif produced through the natural biosynthetic pathway. nih.gov

The stereospecificity of the biological activity implies a specific interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. The precise 3D shape of the streptophenazine molecule, dictated by its stereochemistry, is crucial for achieving the optimal orientation and binding affinity required to elicit a biological response. While SAR studies often focus on the nature of chemical substituents, the influence of stereochemistry underscores the importance of the molecule's spatial architecture in defining its biological function.

Production and Bioengineering of Streptophenazine a

Microbial Origin and Fermentation Optimization

The foundation of Streptophenazine A production lies in the cultivation of its native microbial producers. Optimizing the fermentation process is a key strategy to enhance the yield and efficiency of its biosynthesis.

This compound and its analogues are natural products synthesized by specific strains of bacteria, primarily from the genus Streptomyces. These bacteria are renowned for their ability to produce a wide array of secondary metabolites.

Streptomyces sp. HB202 : This marine-derived strain was isolated from the sponge Halichondria panicea collected from the Baltic Sea. ijpsonline.comresearchgate.net It is a known producer of a series of streptophenazines, designated A through H. ijpsonline.comresearchgate.netresearchgate.net The discovery of these compounds from Streptomyces sp. HB202 highlighted the potential of marine actinomycetes as a source for new phenazine (B1670421) structures. researchgate.net

Streptomyces sp. CNB-091 : Another marine actinomycete, strain CNB-091, was found to harbor the cryptic biosynthetic gene cluster (BGC), designated spz, responsible for producing streptophenazines. plos.orgacs.org While initially, the production was sporadic and at low titers, analysis confirmed its capability to synthesize compounds identical to streptophenazines A, B, F, and G. plos.orgacs.org The biosynthetic gene cluster from this strain serves as a reference for identifying related pathways in other organisms. mdpi.comresearchgate.netmdpi.com

Streptomyces sp. ID63040 : Isolated from a soil sample in Burkina Faso, this strain produces novel N-acetyl-cysteinylated derivatives of streptophenazines. mdpi.comresearchgate.net Its biosynthetic gene cluster is highly similar to the spz cluster in Streptomyces sp. CNB-091. mdpi.comresearchgate.netmdpi.comresearchgate.net Notably, streptophenazines A and F were identified as products of this strain under various cultivation times. mdpi.comresearchgate.net

Native Producer Strain Origin Known Streptophenazine Products
Streptomyces sp. HB202Marine Sponge (Halichondria panicea)Streptophenazines A-H ijpsonline.comresearchgate.net
Streptomyces sp. CNB-091Marine SedimentStreptophenazines A, B, C, D, F, G plos.orgacs.org
Streptomyces sp. ID63040SoilN-acetyl-cysteinylated streptophenazines, this compound, Streptophenazine F mdpi.comresearchgate.net

The production of secondary metabolites like this compound by Streptomyces is highly dependent on the culture conditions. Optimization of these parameters in submerged batch fermentation is crucial for maximizing yield. While specific optimization data for this compound is not extensively detailed, general principles for Streptomyces and phenazine production apply. Key factors include the composition of the culture medium and physical parameters. plos.orgnih.gov

Carbon and Nitrogen Sources : The choice of carbon and nitrogen sources significantly impacts both microbial growth and antibiotic production. For instance, in a study on Streptomyces sp. 201, mannitol (B672) (1.5 g/L) and asparagine (0.9 g/L) were identified as the optimal carbon and nitrogen sources, respectively. researchgate.net For other Streptomyces species, glucose is a commonly used carbon source, with optimal concentrations varying; one study on Streptomyces sp. 1-14 found an optimal glucose concentration of 38.877 g/L. plos.org

pH : The initial pH of the fermentation medium is a critical factor. For Streptomyces griseocarneus, the optimal pH for antibiotic production was found to be 7.2. primescholars.com Similarly, for Pseudonocardia sp. VUK-10, a pH of 7 was optimal. nih.gov

Temperature : Most Streptomyces species are mesophilic, with optimal production temperatures typically around 28-30°C. ijpsonline.com Fermentation of Streptomyces sp. ID63040 was carried out at 30°C. researchgate.netacs.org

Aeration and Agitation : Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for aerobic fermentation and to achieve homogenous mixing of nutrients. In a bioreactor study for producing apigenin (B1666066) by a recombinant Streptomyces albus, stirring was varied between 300 and 800 rpm to maintain dissolved oxygen levels above 40%. mdpi.com

Incubation Time : The production of secondary metabolites is often growth-phase dependent. For Streptomyces sp. 201, the maximum metabolite production was observed after six days of culture. researchgate.net The fermentation of Streptomyces sp. CNB-091 for streptophenazine isolation was carried out for three days. nih.gov

Parameter General Optimal Range/Value for Streptomyces Phenazine Production
Carbon Source Glucose, Mannitol plos.orgresearchgate.net
Nitrogen Source Asparagine, Tryptone, Peptone researchgate.netnih.govprimescholars.com
pH 7.0 - 7.5 researchgate.netnih.govprimescholars.com
Temperature 28 - 30°C ijpsonline.comresearchgate.netacs.org
Incubation Time 3 - 7 days researchgate.netprimescholars.comnih.gov

Translating laboratory-scale production to larger volumes in bioreactors is essential for obtaining significant quantities of this compound. This involves scaling up the fermentation process while maintaining or improving the product yield.

The production of N-acetyl-cysteinylated streptophenazines from Streptomyces sp. ID63040 was successfully scaled up to a 5-liter fermenter. researchgate.netacs.org The bioreactor was operated with an agitation of 400 rpm, a temperature of 30°C, and an air flow of 5 mL/min, demonstrating the feasibility of controlled, larger-scale production. researchgate.netacs.org Further yield enhancement can be achieved through fed-batch strategies and by optimizing bioreactor-specific parameters like dissolved oxygen levels and nutrient feeding rates. monash.edu For example, the production of another phenazine, phenazine-1-carboxamide, was scaled up to a 30 L bioreactor, achieving a high yield of 9.62 g/L through an optimized feeding strategy. mdpi.com Such approaches could be adapted to improve the production of this compound.

Advanced Genetic and Metabolic Engineering for Enhanced Production

When native production is low or the biosynthetic pathway is silent under laboratory conditions, genetic and metabolic engineering offer powerful tools to boost or activate the production of this compound.

One of the most effective strategies to overcome low production in native strains is heterologous expression, which involves transferring the entire biosynthetic gene cluster (BGC) into a well-characterized host organism. Streptomyces coelicolor, a model actinomycete, is a commonly used heterologous host.

The cryptic spz gene cluster from the marine producer Streptomyces sp. CNB-091 was successfully cloned and expressed in the heterologous host Streptomyces coelicolor M1146. plos.org This approach not only enabled consistent production of streptophenazines, including this compound, but also demonstrated that the necessary precursors for biosynthesis were available in the heterologous host. plos.org This strategy is particularly valuable for activating silent BGCs discovered through genome mining.

Even after transfer to a heterologous host, the expression of a BGC may be suboptimal due to weak or improperly regulated native promoters. Replacing these with strong, constitutive promoters is a key technique in metabolic engineering.

To activate and enhance the expression of the streptophenazine pathway from Streptomyces sp. CNB-091, researchers employed "pathway refactoring". plos.orgacs.org This involved using synthetic biology tools to place the biosynthetic genes under the control of strong promoter cassettes. plos.orgacs.org This engineered pathway, when expressed in S. coelicolor, resulted in a significant increase in the production and chemical diversity of streptophenazines. plos.org This approach bypasses the native regulatory circuits, providing robust and controllable expression of the entire pathway. Similar promoter engineering strategies have been used to enhance the production of other Streptomyces metabolites, such as thaxtomin A, where a 20-fold improvement in titer was achieved by optimizing promoter strength. mdpi.com

Targeted Manipulation of Biosynthetic Gene Clusters for Overexpression

A significant breakthrough in the production of streptophenazines was achieved through the targeted manipulation of the cryptic streptophenazine (spz) BGC from the marine actinomycete Streptomyces sp. CNB-091. ucsd.edunih.govnih.gov This BGC was found to be silent or expressed at very low levels in its native host and when transferred to a heterologous host. ucsd.edunih.gov To overcome this, researchers employed synthetic biology tools to refactor the BGC, which involves redesigning and re-engineering the genetic architecture of the pathway. ucsd.edunih.gov

The refactoring process involved the introduction of strong, constitutive promoters to drive the expression of the biosynthetic genes. nih.govnih.gov Specifically, promoter cassettes were strategically inserted to activate the transcription of the cryptic spz BGC. nih.govresearchgate.net This approach led to a significant increase in the production of streptophenazines. ucsd.edunih.gov The heterologous expression of the refactored spz BGC in Streptomyces coelicolor M1146 resulted in the production of over 100 new streptophenazine analogues. nih.gov This demonstrates the power of BGC refactoring not only for overexpressing known compounds but also for generating chemical diversity. ucsd.eduresearchgate.net

The successful overexpression of the spz pathway highlights the potential of controlled heterologous expression as a tool to unlock the biosynthetic capabilities encoded by silent BGCs. ucsd.edunih.gov This is particularly valuable for accessing molecules from microorganisms that are difficult to culture or genetically manipulate. nih.gov

Metabolic Pathway Engineering for Increased Streptophenazine Titer

While direct manipulation of the BGC is a primary strategy, engineering the host's metabolic pathways can further enhance the titer of the target compound. This involves optimizing the supply of precursor molecules required for the biosynthesis of this compound. The biosynthesis of phenazines, the core structure of streptophenazines, often draws from primary metabolic pathways. ucsd.edu

Combining BGC overexpression with metabolic engineering of the host strain to ensure a plentiful supply of biosynthetic precursors represents a powerful synergistic approach to achieve high-titer production of complex natural products like this compound. researchgate.net

Novel Analogue Generation through Bioengineering Approaches

Bioengineering offers powerful tools to not only increase the production of natural products but also to generate novel analogues with potentially improved or unique biological activities.

Diversification of Chemical Space via Pathway Refactoring

The refactoring of the streptophenazine (spz) BGC from Streptomyces sp. CNB-091 serves as a prime example of how rewriting the genetic blueprint of a biosynthetic pathway can lead to a significant expansion of chemical diversity. ucsd.edunih.gov The engineered expression of the spz pathway resulted in the production of a multitude of streptophenazine derivatives. ucsd.edu This approach, which places the biosynthetic genes under the control of new regulatory elements, can alter the expression levels and timing of enzyme production, potentially leading to the accumulation of new intermediates or shunt products. ucsd.edunih.gov

The refactoring effort for the spz cluster led to the generation of over 100 different compounds, showcasing the immense potential of this strategy to explore the chemical space around a core scaffold. nih.govresearchgate.net This diversification is crucial for structure-activity relationship studies and for the discovery of new drug leads. mdpi.com

Engineered Introduction of Unprecedented Functional Moieties

A remarkable outcome of the spz BGC refactoring was the production of streptophenazines containing an unprecedented N-formylglycine attachment. ucsd.edunih.govnih.gov This novel functional group was incorporated due to the action of an atypical discrete adenylation enzyme encoded within the spz cluster. ucsd.edunih.gov This discovery highlights how bioengineering can unveil novel enzymatic functions and lead to the creation of natural product analogues with unique chemical features. ucsd.edu

Furthermore, the identification of N-acetyl-cysteinylated streptophenazines from Streptomyces sp. ID63040 suggests another avenue for generating diversity. acs.org While the biosynthetic gene cluster of this strain is highly similar to the spz cluster, the N-acetyl-cysteine moiety is likely derived from the host's cellular functions, such as mycothiol (B1677580). acs.org This indicates that the host organism's metabolic background can also contribute to the final structure of the produced compounds. By expressing the spz BGC in different host strains with varied metabolic capabilities, it may be possible to generate a wider array of novel streptophenazine analogues.

The integration of gene manipulation techniques with synthetic biology strategies allows for the creation of novel metabolic pathways by rearranging, expressing, or manipulating multiple biosynthetic genes. jmicrobiol.or.kr This can lead to the production of unique chemical analogues that are not accessible through traditional chemical synthesis or the native producing organisms. jmicrobiol.or.kr

Synthetic Chemistry and Medicinal Chemistry Approaches Non Clinical Focus

Total Synthesis Strategies for Streptophenazine A

The total synthesis of this compound has been a critical undertaking, not only to provide a synthetic source of the natural product but also to definitively establish its chemical identity.

Development of Asymmetric Synthetic Routes

The initial efforts in the total synthesis of this compound were aimed at the originally proposed structure. Researchers successfully synthesized both diastereomers of this proposed structure. nih.govresearchgate.net However, upon comparison of the nuclear magnetic resonance (NMR) data, it was evident that neither of the synthetic compounds matched the natural product. researchgate.net This discrepancy prompted a re-evaluation of the assigned structure of this compound.

Subsequent synthetic work focused on a revised structure. An asymmetric synthesis of (-)-Streptophenazine A was successfully achieved, which ultimately led to the confirmation of its absolute configuration as 1'S, 2'R. nih.govrsc.org This asymmetric route was crucial in providing an unambiguous assignment of the stereochemistry of the natural product. The key steps in the asymmetric synthesis of related streptophenazines, such as Streptophenazine G, have involved asymmetric alkylation and asymmetric aldol (B89426) reactions, often employing chiral oxazolidinones. nih.govmdpi.comnih.govyoutube.com

Utility of Total Synthesis in Confirming Natural Product Structure and Stereochemistry

The journey to the correct structure of this compound serves as a clear example of the power of total synthesis in the structural elucidation of natural products. The initial synthesis of the proposed diastereomers and the subsequent finding that their spectroscopic data did not align with the natural isolate were pivotal in challenging the originally assigned structure. researchgate.net

By re-examining the NMR data and pursuing the synthesis of an alternative structure, chemists were able to arrive at the correct constitution and stereochemistry of this compound. nih.govnih.gov The comparison of spectroscopic data between the synthetically produced molecule and the natural product is a definitive method for structural confirmation. In the case of this compound, significant differences were observed in the 1H and 13C NMR chemical shifts of the side chain protons and carbons between the initially synthesized compounds and the natural product, leading to the structural revision. researchgate.net

Table 1: Comparison of Key 1H and 13C NMR Chemical Shifts (δ ppm) for Proposed and Revised Structures of this compound

NucleusNatural Product (Originally Reported)Synthetic Diastereomer 1a (Proposed Structure)Synthetic Diastereomer 1b (Proposed Structure)Revised Structure (Confirmed)
H-1' 6.155.445.47Matches Natural Product
H-2' 3.274.414.52Matches Natural Product
C-1' 71.251.951.2Matches Natural Product
C-2' 54.775.073.8Matches Natural Product

This table is generated based on the findings that the NMR data of the synthetic compounds of the originally proposed structure did not match the natural product, leading to a structural revision. The exact values for the revised structure are confirmed to match the natural product but are not explicitly tabulated in the provided search results.

Rational Design and Chemical Synthesis of Streptophenazine Analogues

While the total synthesis of this compound has been accomplished, the rational design and chemical synthesis of its analogues with a specific focus on enhancing biological activity is an area with limited publicly available research.

Creation of Focused Chemical Libraries for Biological Screening

The creation of focused chemical libraries of this compound analogues through chemical synthesis for the purpose of biological screening has not been a prominent feature in the available scientific literature. While a significant number of natural streptophenazine derivatives have been discovered, indicating nature's own combinatorial library, the targeted synthesis of a library of analogues remains an underexplored area.

Computational Chemistry and Modeling in this compound Research

The application of computational chemistry and molecular modeling specifically to this compound is not well-documented in published research. While computational methods are widely used in drug discovery to predict the properties and interactions of molecules, their specific application to understanding the structure, properties, or biological interactions of this compound is yet to be reported in detail. There are no readily available studies on molecular docking, molecular dynamics simulations, or quantum chemical calculations that are explicitly focused on this compound.

In Silico Approaches for Structure-Activity Prediction

In silico methods, which utilize computer simulations to predict the biological activity of chemical compounds, are increasingly valuable in the field of medicinal chemistry for expediting the drug discovery process. For this compound and its derivatives, while specific quantitative structure-activity relationship (QSAR) models have not been extensively reported in publicly available literature, the principles of this approach are highly relevant for understanding their antibacterial properties.

QSAR studies involve correlating variations in the physicochemical properties of compounds with their biological activities to develop predictive models. taylorandfrancis.com For the streptophenazine family, the observed differences in antibacterial efficacy among various analogs suggest that structural modifications significantly impact their activity. mdpi.com For instance, variations in the length and branching of the aliphatic side chain, as well as substitutions on the phenazine (B1670421) core, are known to influence the bioactivity of streptophenazines. mdpi.comacs.org

A hypothetical QSAR study on this compound and its analogs would involve calculating a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties, such as electronic effects (e.g., partial charges, dipole moment), hydrophobicity (e.g., logP), and steric properties (e.g., molecular weight, volume, surface area). These calculated descriptors would then be statistically correlated with experimentally determined antibacterial activities (e.g., minimum inhibitory concentrations) against various bacterial strains.

The resulting QSAR models, often expressed as mathematical equations, could then be used to predict the antibacterial activity of novel, unsynthesized streptophenazine derivatives. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby saving time and resources. While a dedicated QSAR model for this compound is not yet available, the foundation for such a study lies in the existing body of knowledge regarding the structure-activity relationships of phenazine antibiotics. rsc.org

Table 1: Hypothetical Descriptors for a QSAR Study of Streptophenazine Analogs

Descriptor TypeSpecific Descriptor ExamplesPotential Impact on Antibacterial Activity
Electronic Dipole Moment, HOMO/LUMO EnergiesInfluences interactions with biological targets and membrane permeability.
Hydrophobic LogP, Polar Surface Area (PSA)Affects membrane translocation and binding to hydrophobic pockets in target proteins.
Steric Molecular Weight, Molecular VolumeDetermines the fit of the molecule within the binding site of the target.
Topological Branching Index, Connectivity IndicesDescribes the shape and connectivity of the molecule, which can influence binding affinity.

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule, such as this compound, and its biological target at an atomic level. While specific studies focusing exclusively on this compound are limited, research on other phenazine antibiotics provides a strong basis for how these techniques can be applied.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound and elucidating the key interactions that contribute to its biological activity. For this compound, molecular docking could be employed to screen for potential bacterial protein targets. The crystal structure or a homology model of a target protein would be used as the receptor, and the three-dimensional structure of this compound would be docked into the active or allosteric sites of the protein.

For example, studies on other phenazine compounds have successfully used molecular docking to identify potential inhibitors of bacterial enzymes. kne-publishing.com A similar approach for this compound would involve docking it against a library of essential bacterial proteins to generate a list of potential targets. The docking results are typically scored based on the predicted binding affinity, with lower binding energies indicating a more favorable interaction. These computational predictions can then guide experimental validation to confirm the actual biological targets.

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules.

An MD simulation of a this compound-target protein complex would reveal the stability of the binding pose predicted by docking. It can highlight key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. Furthermore, MD simulations can provide insights into conformational changes that may occur in the protein upon ligand binding, which can be crucial for understanding the mechanism of action. Research on synthetic phenazine analogs has utilized MD simulations to demonstrate the stability of their binding to target receptors. researchgate.net

Table 2: Potential Applications of Molecular Docking and Dynamics for this compound Research

Computational MethodApplicationInformation Gained
Molecular Docking Target IdentificationPrediction of potential bacterial protein targets for this compound.
Binding Mode PredictionElucidation of the likely orientation of this compound within the active site of a target.
Molecular Dynamics Complex Stability AnalysisAssessment of the stability of the predicted this compound-protein complex over time.
Interaction MappingDetailed identification of key amino acid residues involved in binding this compound.

Ecological Roles and Chemodiversity of Streptophenazines

Natural Occurrence and Environmental Distribution of Streptophenazine A and Analogues

Streptophenazines are produced by various species of the bacterial genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites. researchgate.net These compounds have been isolated from microorganisms in diverse ecological niches, ranging from marine invertebrates to terrestrial insects.

The initial discovery of Streptophenazines A through H occurred in Streptomyces strain HB202, an isolate from the marine sponge Halichondria panicea, collected from the Baltic Sea. mdpi.comresearchgate.net Subsequent fermentation studies of this same strain led to the identification of three additional analogues: Streptophenazines I, J, and K. mdpi.com The core structure of these compounds was identified as a 1,6-disubstituted phenazine (B1670421). mdpi.com

Further investigations into marine environments have yielded more analogues. For instance, Streptophenazines A and B, along with new variants M, N, and O, were isolated from the marine actinomycete Streptomyces sp. 182SMLY. researchgate.nettandfonline.com The marine actinomycete Streptomyces sp. CNB-091 has also been identified as a producer of several streptophenazines, including A, B, C, D, F, and G. ucsd.edunih.gov

While marine environments are a rich source, streptophenazines are not exclusively found there. A significant discovery was the isolation of Streptophenazines A through T from Streptomyces albovinaceus strain WA10-1-8, which itself was isolated from the American cockroach, Periplaneta americana, demonstrating the presence of these compounds in insect-associated microbes. nih.gov Additionally, novel stereochemical variants have been produced by co-culturing Streptomyces strains isolated from soil, indicating their presence in terrestrial ecosystems. researchgate.net

Table 1: Isolation Sources of this compound and Analogues
Producing StrainIsolation EnvironmentStreptophenazines ProducedReference
Streptomyces sp. HB202Marine Sponge (Halichondria panicea)A, B, C, D, E, F, G, H, I, J, K mdpi.comresearchgate.net
Streptomyces sp. 182SMLYMarineA, B, M, N, O researchgate.netfrontiersin.org
Streptomyces albovinaceus WA10-1-8Insect (Periplaneta americana)A-T nih.gov
Streptomyces sp. CNB-091Marine ActinomyceteA, B, C, D, F, G, P, Q, R, oxo-analogues ucsd.edunih.gov
Streptomyces luteireticuli NIIST-D31 (in co-culture)SoilS1, S2 (stereochemical variants) researchgate.net
Streptomyces sp. ID63040Not specifiedN-Acetyl-Cysteinylated Analogues acs.org

Streptophenazines play a crucial role in mediating interactions within complex microbial ecosystems. geomar.de These redox-active compounds function as chemical agents in the competition for resources and space, a common strategy among microorganisms. researchgate.netfrontiersin.org

A clear example of this is observed in the native environment of the sponge Halichondria panicea. This sponge co-hosts Streptomyces and Bacillus species. geomar.de Laboratory studies revealed that bacitracin, an antibiotic produced by the Bacillus strains, stimulates the sponge-associated Streptomyces sp. HB202 to produce streptophenazines. These streptophenazines, in turn, inhibit the growth of the competing Bacillus strains. geomar.de This demonstrates a sophisticated chemical dialogue and warfare, where streptophenazine production is a direct response to the presence of a competitor.

The induction of these compounds is not limited to natural triggers. The production of different streptophenazine analogues can be influenced by the presence of other antibiotics, such as tetracycline (B611298). nih.gov Furthermore, the simple act of co-culturing different Streptomyces species isolated from the same soil habitat has been shown to induce the production of novel streptophenazine variants that are not synthesized in pure cultures. researchgate.netresearchgate.net This suggests that interspecies interactions are a key driver for the chemical diversification and ecological function of these metabolites, serving as a defense mechanism and a tool for establishing dominance within a microbial community. mdpi.com

Chemodiversity within the Streptophenazine Family

The streptophenazine family exhibits remarkable structural diversity. This chemodiversity arises from variations in the alkyl side chains and functional groups attached to the core phenazine scaffold, which is a direct result of a flexible and modular biosynthetic pathway.

The streptophenazine class is defined by a 1,6-disubstituted phenazine core. The diversity within the family stems primarily from differences in the long alkyl chain at the C-6 position and modifications at the C-1 position. mdpi.comresearchgate.net To date, a significant number of analogues have been identified, including Streptophenazines A-K, M-O, P-R, T, and several unique variants. mdpi.comresearchgate.netucsd.edunih.gov

These analogues can be broadly classified based on their structural modifications:

Canonical Streptophenazines (e.g., A-K, M-O, T): These compounds differ mainly in the length and branching of the alkyl side chain at C-6 and the oxidation state of the substituents at C-1.

Oxo-Streptophenazines: These are variants where a ketone group is present in the side chain, such as oxo-streptophenazines A, B, F, and G. ucsd.edu

N-Formylglycine Analogues (e.g., P, Q, R): An unusual modification involving the attachment of an N-formylglycine moiety, which was discovered after the refactoring of a cryptic biosynthetic gene cluster. ucsd.edunih.gov

Thio-Conjugated Analogues: Recently, N-Acetyl-Cysteinylated streptophenazines were identified, representing a novel expansion of structural diversity through the linkage of an amino acid derivative via a thioether bond. acs.org

Stereochemical Variants (e.g., S1, S2): Analogues that differ in the stereochemistry of the side chain, induced through interspecies interactions. researchgate.net

Table 2: Known Analogues in the Streptophenazine Family
Analogue NameKey Structural Feature / ClassSource Organism ExampleReference
This compoundCanonicalStreptomyces sp. HB202 mdpi.com
Streptophenazine BCanonicalStreptomyces sp. 182SMLY researchgate.net
Streptophenazines C, D, E, F, G, HCanonicalStreptomyces sp. HB202 mdpi.com
Streptophenazines I, J, KCanonicalStreptomyces sp. HB202 mdpi.com
Streptophenazines M, N, OCanonicalStreptomyces sp. 182SMLY researchgate.net
Streptophenazines P, Q, RN-Formylglycine AnalogueStreptomyces sp. CNB-091 ucsd.edunih.gov
Streptophenazine TCanonical (dihydroxyalkyl chain)S. albovinaceus WA10-1-8 nih.gov
oxo-StreptophenazinesOxo-AnalogueStreptomyces sp. CNB-091 ucsd.edu
N-Acetyl-Cysteinylated StreptophenazinesThio-Conjugated AnalogueStreptomyces sp. ID63040 acs.org

The extensive chemodiversity of streptophenazines is encoded at the genetic level within specialized biosynthetic gene clusters (BGCs). nih.gov The BGCs responsible for streptophenazine production are notable for being hybrid pathways that unite several distinct biosynthetic systems. ucsd.edunih.gov

Biosynthetic Machinery: The core phenazine structure is synthesized by a set of conserved phz genes, which convert chorismic acid from the primary shikimate pathway into the phenazine scaffold. mdpi.commdpi.com The significant structural variation is introduced by associated enzyme systems:

Type I Polyketide Synthases (PKS): A modular PKS assembly line is responsible for constructing the variable alkyl side chain that is attached at the C-6 position of the phenazine core. The modular nature of these enzymes allows for variations in chain length, branching, and reduction patterns, creating a wide range of different side chains. nih.govmdpi.com

Nonribosomal Peptide Synthetases (NRPS): In some streptophenazine BGCs, such as the spz cluster from Streptomyces sp. CNB-091, NRPS modules are also present. ucsd.edunih.gov These enzymes are responsible for incorporating amino acid-derived moieties, such as the N-formylglycine unit found in streptophenazines P, Q, and R, leading to even greater structural complexity. nih.gov

Evolutionary and Environmental Drivers: Several factors contribute to the evolution and expression of this diversity:

Cryptic Gene Clusters: Many Streptomyces genomes contain "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions. nih.gov Activation of these clusters through genetic engineering (e.g., promoter refactoring) or environmental triggers (e.g., co-culture) can unlock the production of a vast number of novel analogues. ucsd.edunih.gov The discovery of over 100 phenazine compounds from the single refactored spz cluster highlights this immense untapped potential. ucsd.edu

Interspecies Competition: As noted, interactions with other microbes can induce the expression of specific streptophenazines as a competitive or defensive strategy. researchgate.netgeomar.de This ecological pressure likely drives the evolution of BGCs to produce more potent or specialized analogues tailored to specific microbial challenges.

Metabolic Crosstalk: The cell's primary metabolism can be co-opted to diversify secondary metabolites. The discovery of N-Acetyl-Cysteinylated streptophenazines suggests that cellular housekeeping functions, such as the mycothiol (B1677580) detoxification pathway, can contribute novel building blocks, linking primary and secondary metabolism to generate new structures. acs.org

Q & A

Q. What are the key synthetic pathways for Streptophenazine A, and what critical reagents are involved?

this compound is synthesized via multi-step reactions, including condensation, reduction, and oxidation. A notable pathway involves nitrochloride 146 and aminophenol 147 in a K2CO3-catalyzed reaction in 1-pentanol to form intermediate 148 , followed by sequential reductions (e.g., NaBH4), methylations, and oxidations to yield the final product . Key reagents include LiOH, H2O2, and TMSCHN2, with MgCl2 and TMSCl as catalysts. Researchers should prioritize reagent purity and reaction temperature control to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment. Chromatograms often show distinct peaks (e.g., at 6.5 and 8.5 minutes) corresponding to this compound and related derivatives . Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>13</sup>C and <sup>1</sup>H NMR, is essential for structural elucidation. Researchers should cross-validate results with mass spectrometry (MS) and ensure calibration against authenticated standards.

Q. How can researchers design experiments to assess this compound’s bioactivity?

Use in vitro assays (e.g., antimicrobial disk diffusion or cytotoxicity screens) with standardized microbial strains or cell lines. Include positive controls (e.g., known antibiotics) and negative controls (solvent-only treatments). Dose-response curves should be generated using serial dilutions, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

Yield optimization requires careful monitoring of reaction intermediates. For example, during the oxidation of intermediate 148 , substituting H2O2 with milder oxidizing agents (e.g., TEMPO/NaOCl) may reduce over-oxidation. Reaction kinetics studies (e.g., time-resolved HPLC) can identify rate-limiting steps, while design-of-experiment (DoE) approaches help optimize parameters like solvent polarity and catalyst loading .

Q. How should contradictory chromatographic data (e.g., unexpected peaks) be analyzed and resolved?

Unexpected peaks in HPLC (e.g., at 4.5 or 7.5 minutes) may indicate degradation products or isomers . Researchers should:

  • Perform LC-MS to identify molecular weights of anomalous peaks.
  • Conduct stability studies under varying pH, temperature, and light conditions.
  • Use preparative HPLC to isolate unknown compounds for further NMR analysis.
  • Apply statistical tools (e.g., principal component analysis) to correlate peak patterns with experimental variables .

Q. What methodological strategies address discrepancies in reported bioactivity data for this compound?

Discrepancies may arise from variations in microbial strains, assay protocols, or compound solubility. To resolve these:

  • Standardize assay conditions (e.g., broth microdilution per CLSI guidelines).
  • Use solubilizing agents (e.g., DMSO at <1% v/v) to ensure compound dispersion.
  • Validate findings across independent labs and publish raw data for meta-analysis .

Q. How can researchers investigate the mechanism of action of this compound at the molecular level?

Employ proteomic or transcriptomic profiling (e.g., RNA sequencing) of treated microbial cells to identify dysregulated pathways. Competitive binding assays with fluorescent probes can test interactions with target enzymes (e.g., dihydrofolate reductase). Molecular docking simulations using this compound’s crystal structure may predict binding affinities, guiding wet-lab validation .

Data Presentation and Reproducibility Guidelines

  • Tables : Include Roman numerals (e.g., Table I) and footnotes explaining abbreviations. For synthetic yields, list reagents, conditions, and yields (%) in separate columns .
  • Figures : Chromatograms should label peaks with retention times and intensities (mAU). Use error bars in bioactivity graphs to show standard deviations .
  • Supplemental Data : Provide raw NMR spectra, MS fragmentation patterns, and assay protocols to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.